molecular formula C18H18ClN3O5S B3569550 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide

4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No.: B3569550
M. Wt: 423.9 g/mol
InChI Key: YRYGSKJRWWHSQK-UHFFFAOYSA-N
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Description

4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as MLN4924 and has been found to have promising therapeutic properties in various cancer models.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of NAE activity, which leads to the accumulation of NEDD8 conjugates and subsequent activation of the Cullin-RING ubiquitin ligases (CRLs). This activation results in the degradation of various proteins involved in cell cycle progression and DNA damage response, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in various cancer models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the CRLs. This compound has also been found to have anti-angiogenic properties, which can inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide is its selectivity for NAE inhibition, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapies with other cancer drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects in vivo.

Scientific Research Applications

4-chloro-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit the activity of NEDD8-activating enzyme (NAE), which is an essential component of the NEDD8 conjugation pathway. This pathway is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation.

Properties

IUPAC Name

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c19-16-8-7-13(11-17(16)28(26,27)21-9-2-1-3-10-21)18(23)20-14-5-4-6-15(12-14)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGSKJRWWHSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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